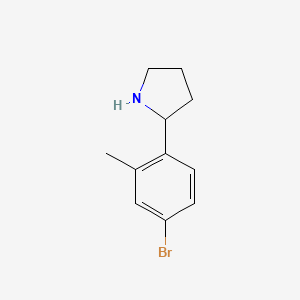

2-(4-Bromo-2-methylphenyl)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Contemporary Synthetic Chemistry

Nitrogen heterocycles, which are cyclic organic compounds containing at least one nitrogen atom within the ring, are fundamental building blocks in modern synthetic chemistry. molaid.com Their prevalence is notable in a vast array of biologically active molecules, including a significant percentage of FDA-approved drugs. chemscene.com An analysis of small-molecule drugs approved by the U.S. FDA revealed that 59% incorporate nitrogen heterocycles, highlighting their critical role in drug design and development. chemscene.com

These compounds are integral to pharmaceuticals, agrochemicals, and materials science. molaid.com In medicine, they form the core structure of many antibiotics, anticancer agents, and antivirals. molaid.com The ability of the nitrogen atom to form hydrogen bonds is a key factor in their frequent use as scaffolds for new drug candidates. Beyond pharmaceuticals, nitrogen heterocycles are essential in agriculture, with over 70% of modern agrochemicals featuring these structures. chemscene.com They are also utilized as building blocks for functional materials like conducting polymers and as ligands in catalysis to enhance the efficiency and selectivity of chemical reactions. molaid.com

Strategic Importance of Pyrrolidine (B122466) Derivatives as Core Structures in Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most important scaffolds in medicinal chemistry and organic synthesis. Its structure is present in natural products, particularly alkaloids like nicotine, and in essential amino acids such as proline. The significance of the pyrrolidine scaffold is enhanced by its three-dimensional, non-planar structure, which allows for a thorough exploration of pharmacophore space—a critical aspect in designing molecules with specific biological targets.

Pyrrolidine derivatives serve as versatile precursors and intermediates in the synthesis of complex molecules, including pharmaceuticals. The stereochemistry of the pyrrolidine ring is a crucial feature, as the spatial orientation of substituents can lead to different biological profiles, influencing how a molecule binds to its target proteins. Various synthetic strategies, including 1,3-dipolar cycloadditions and intramolecular aminations of C-H bonds, have been developed to produce substituted pyrrolidines, demonstrating the robustness of this scaffold in synthetic planning.

Overview of 2-(4-Bromo-2-methylphenyl)pyrrolidine within the Landscape of Advanced Chemical Research

This compound is a substituted pyrrolidine derivative that holds significance as a chemical intermediate in the synthesis of more complex molecules. While detailed, publicly available research focusing exclusively on this compound is limited, its structural features—a pyrrolidine ring attached to a substituted phenyl group—make it a valuable building block.

Its primary role appears to be as a precursor in the development of pharmacologically active agents. For instance, a protected form of this compound, tert-butyl this compound-1-carboxylate, is cited as an intermediate in the synthesis of heterocyclic urea (B33335) derivatives. molaid.com These derivatives have been investigated as inhibitors of Hsp90 (Heat Shock Protein 90), a target for cancer therapy. molaid.com In this context, the this compound moiety serves as a key structural component for constructing the final therapeutic candidate. The presence of the bromo- and methyl-substituted phenyl ring provides a specific chemical handle and steric/electronic profile for further chemical modifications and for interaction with biological targets.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 914299-13-1 chemscene.com |

| Molecular Formula | C₁₁H₁₄BrN chemscene.com |

| Molecular Weight | 240.14 g/mol chemscene.com |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

2-(4-bromo-2-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14BrN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |

InChI Key |

BTLJWDAPMQIDAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromo 2 Methylphenyl Pyrrolidine and Analogous Structures

Classical and Established Approaches to Substituted Pyrrolidine (B122466) Derivatives

Established methods for forming the crucial bond between an aromatic ring and the pyrrolidine nitrogen often rely on classical organic reactions, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for forging aryl-amine bonds. fishersci.co.uknih.gov The mechanism typically involves the attack of a nucleophile, such as pyrrolidine, on an aromatic ring. This process is facilitated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a suitable leaving group (commonly a halide). nih.gov The reaction proceeds through a two-stage process featuring a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

For a substrate like 1-bromo-4-methyl-benzene, which lacks significant electronic activation, SNAr conditions would be harsh and generally inefficient for direct coupling with pyrrolidine. The reaction's utility is primarily for aryl halides that are electronically deficient. fishersci.co.uk The general reaction setup involves dissolving the aryl halide and the amine in a solvent, often with a base like potassium carbonate, and heating the mixture. fishersci.co.uk

To overcome the limitations of SNAr, transition-metal-catalyzed cross-coupling reactions have become indispensable for constructing aryl-pyrrolidine linkages, offering milder conditions and a broader substrate scope.

The Ullmann reaction, historically one of the first transition-metal-mediated cross-coupling methods, utilizes copper as a catalyst to form carbon-nitrogen bonds. wikipedia.orgnih.gov The "Ullmann-type" or Ullmann condensation typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org Classical Ullmann conditions are often harsh, requiring high temperatures (frequently up to 200 °C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org

The reaction mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org Modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions, often employing copper(I) salts and various ligands to enhance catalyst activity and solubility. nih.govacsgcipr.org For instance, 5-Arylpyrrolidine-2-carboxylates bearing an ortho-halogen have been transformed into benzo[b]azepine derivatives through an intramolecular Ullmann-type annulation cascade promoted by copper(I) thiophene-2-carboxylate. nih.gov

The Buchwald-Hartwig amination is a highly versatile and widely adopted palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This methodology has largely superseded harsher classical methods due to its exceptional functional group tolerance, broad substrate scope, and milder reaction conditions. acsgcipr.orgwikipedia.org The reaction couples amines with aryl halides, pseudohalides (like triflates), or sulfonates. acsgcipr.org

The catalytic cycle involves a Pd(0) species that undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step, reductive elimination, yields the desired N-arylpyrrolidine product and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand, typically a sterically hindered phosphine (B1218219), is crucial for the reaction's success. wikipedia.orglibretexts.org The reaction has been successfully applied to the coupling of pyrrolidine with various aryl chlorides using palladium N-heterocyclic carbene pre-catalysts. researchgate.net

| Entry | Aryl Chloride | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Chlorobenzene | Pd₂(dba)₃ / L¹ | NaOtBu | Toluene (B28343) | 100 | 98 |

| 2 | 4-Chloroanisole | Pd₂(dba)₃ / L¹ | NaOtBu | Toluene | 100 | 97 |

| 3 | 4-Chlorotoluene | Pd₂(dba)₃ / L¹ | NaOtBu | Toluene | 100 | 98 |

| 4 | 2-Chlorotoluene | Pd₂(dba)₃ / L¹ | NaOtBu | Toluene | 100 | 85 |

Table 1: Example of Buchwald-Hartwig amination of pyrrolidine with various aryl chlorides. Data adapted from related studies. L¹ represents a specific phosphine ligand. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Advanced Stereoselective Synthesis of the Pyrrolidine Ring System

The pyrrolidine ring in many bioactive molecules contains one or more stereocenters, making enantioselective synthesis a critical area of research. Modern methods focus on catalytic asymmetric reactions to establish the desired stereochemistry with high fidelity.

A variety of powerful strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines. These methods often employ chiral catalysts to control the stereochemical outcome of the ring-forming step.

Biocatalytic Approaches: Transaminases have emerged as highly effective biocatalysts for the asymmetric synthesis of 2-substituted pyrrolidines. Starting from ω-chloroketones, these enzymes can produce chiral amines that spontaneously cyclize to form the pyrrolidine ring with very high enantiomeric excess (ee). acs.org This method has been used to synthesize a range of 2-arylpyrrolidines with both (R) and (S) configurations, achieving analytical yields up to 90% and enantiomeric excesses often exceeding 99%. acs.org

| Product | Enzyme | Yield (%) | ee (%) |

| (R)-2-Phenylpyrrolidine | ATA-256 | 86 | >99.5 |

| (S)-2-Phenylpyrrolidine | (R)-iX-034 | 86 | >99.5 |

| (R)-2-(4-Chlorophenyl)pyrrolidine | ATA-256 | 90 | >99.5 |

| (S)-2-(4-Chlorophenyl)pyrrolidine | (R)-iX-034 | 87 | >99.5 |

| (R)-2-(4-Methoxyphenyl)pyrrolidine | ATA-256 | 77 | >99.5 |

| (S)-2-(4-Methoxyphenyl)pyrrolidine | (R)-iX-034 | 81 | >99.5 |

Table 2: Enantio-complementary synthesis of 2-arylpyrrolidines using transaminases. Data sourced from JACS Au 2023. acs.org

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for constructing chiral pyrrolidines. One notable approach is the SOMO (Singly Occupied Molecular Orbital) activation strategy, which can facilitate an enantioselective [3+2] cycloaddition of aldehydes and olefins to generate stereochemically complex pyrrolidine products with high efficiency and enantiocontrol. nih.gov

Metal-Catalyzed Cycloadditions: Transition metals, particularly palladium, are used to catalyze asymmetric [3+2] cycloadditions. For example, the reaction of trimethylenemethane (TMM) with imines, catalyzed by a chiral palladium-phosphine complex, can generate chiral pyrrolidines. nih.gov Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefins, which can create multiple stereocenters in a single, highly stereoselective step. mappingignorance.org

These advanced catalytic methods offer versatile and efficient pathways to enantioenriched 2-arylpyrrolidines, providing access to specific stereoisomers required for pharmaceutical development.

Asymmetric Catalytic Approaches for Enantioselective Pyrrolidine Formation

Chiral Ligand-Mediated Reactions

The use of chiral ligands in metal-catalyzed reactions is a cornerstone of asymmetric synthesis. These ligands coordinate to a metal center, creating a chiral environment that influences the approach of reactants, thereby directing the formation of one enantiomer over the other. For the synthesis of pyrrolidine derivatives, chiral C₂-symmetric ligands have demonstrated considerable efficacy. For instance, 2,5-disubstituted pyrrolidine derivatives featuring a β-amino alcohol moiety have been employed as chiral ligands in the addition of diethylzinc (B1219324) to various aryl aldehydes. rsc.org This reaction produces chiral secondary alcohols, which can be precursors to substituted pyrrolidines. The choice of ligand is critical; for example, using N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine can result in high chemical yields (85–95%) and excellent enantiomeric excess (70–96% ee). rsc.org In contrast, altering the ligand structure, such as using an N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, can lead to a decrease in enantioselectivity and even an inversion of the product's absolute configuration. rsc.org

| Ligand | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Aryl aldehydes | R | 85-95 | 70-96 |

| N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine | m-chlorobenzaldehyde | S (inversion) | - | 20-45 |

This table illustrates the impact of chiral ligand selection on the stereochemical outcome of diethylzinc addition to aryl aldehydes, a potential step in the synthesis of chiral pyrrolidine precursors. rsc.org

Organocatalytic Cyclizations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for synthesizing chiral compounds, including pyrrolidines. bohrium.com This approach avoids the use of potentially toxic and expensive metal catalysts. nih.gov A prominent strategy involves the intramolecular aza-Michael reaction, where a tethered amine attacks an α,β-unsaturated system. whiterose.ac.uk Chiral phosphoric acids and proline derivatives are common catalysts. For example, the "Clip-Cycle" synthesis involves an alkene metathesis reaction to create a precursor, which then undergoes an aza-Michael cyclization catalyzed by a chiral phosphoric acid to yield enantioenriched pyrrolidines. whiterose.ac.uk Another example is the cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes, catalyzed by imidazolidinones, to produce complex pyrroloindoline structures in high yield and excellent enantioselectivities (up to 94% ee). nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Phosphoric Acid | Unsaturated Cbz-protected 'allyl' amine | Unsaturated thioester | Substituted Pyrrolidine | High | High |

| Imidazolidinone | N-allyltryptamine | Acrolein | Pyrroloindoline | Good | >84 |

| Imidazolidinone | Tryptamine derivative | Cinnamaldehyde (β-substituted enal) | Pyrroloindoline | 93 | 94 |

This table summarizes examples of organocatalytic cyclization reactions used to synthesize various pyrrolidine core structures with high stereocontrol. whiterose.ac.uknih.gov

Diastereoselective Cyclization Strategies for Pyrrolidine Rings

When multiple stereocenters are formed in a reaction, controlling their relative orientation (diastereoselectivity) is crucial. Various strategies have been developed for the diastereoselective construction of the pyrrolidine ring. One such method is a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence starting from readily available chiral N-allyl oxazolidines. nih.gov Another powerful approach involves radical cyclization, which can be highly diastereoselective. acs.org Furthermore, a one-pot, two-stage synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles proceeds via an organocatalyzed nitro-Michael addition followed by a metal-catalyzed reductive cyclization, demonstrating excellent diastereoselectivity. bohrium.com

Kinetic Resolution Techniques in Pyrrolidine Synthesis

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.orgrsc.org This technique can produce highly enantioenriched pyrrolidines. whiterose.ac.uk For example, racemic 2- and 3-substituted cyclization precursors have been subjected to cyclization using the chiral phosphoric acid (R)-TRIP. By stopping the reaction at approximately 50% conversion, kinetic resolution was achieved, yielding products with up to 90% ee and a selectivity factor (s) as high as 122. whiterose.ac.uk Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgacs.org This has been applied to the synthesis of polysubstituted pyrrolidines through a cascade reaction combining a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization, achieving excellent diastereomeric ratios and high enantiomeric excess (>90% ee). acs.org

Ring Construction Methodologies for the Pyrrolidine Core

The fundamental construction of the five-membered pyrrolidine ring can be achieved through various powerful chemical transformations, most notably cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition, sometimes referred to as the Huisgen cycloaddition, is a highly efficient reaction for forming five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) in a concerted [3+2] cycloaddition process. wikipedia.orgrsc.org This method is exceptionally valuable as it is often stereospecific and allows for the simultaneous creation of multiple stereocenters. acs.org

A particularly important class of 1,3-dipolar cycloadditions for pyrrolidine synthesis involves azomethine ylides as the 1,3-dipole. rsc.orgnih.govacs.org Azomethine ylides are typically generated in situ, often by the thermal or catalytic ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. nih.govmdpi.com These ylides then react with a wide range of dipolarophiles to construct the pyrrolidine skeleton. mdpi.com

The versatility of this reaction is demonstrated by the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition, which provides stereocontrolled access to chiral pyrrolidines. nih.gov For instance, copper(I)-catalyzed reactions of azomethine ylides with electron-deficient alkenes, such as fluorinated styrenes, can produce highly functionalized fluoropyrrolidines with excellent yields and stereoselectivities (>20:1 dr and up to 96% ee). nih.gov The reaction conditions and the choice of catalyst and ligand are critical for achieving high selectivity. rsc.orgrsc.org

| Dipole Precursor 1 | Dipole Precursor 2 | Dipolarophile | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Isatin | Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing ethanol | Spiro[indoline-3,2′-pyrrolidine] | - | - |

| Imino esters | Trifluorostyrenes | L-menthol | Cu(I) / Chiral Ligand | 3,3,4-trifluoro-pyrrolidine | >20:1 | 72-96 |

| Glycine α-imino ester | - | (S)-N-tert-butanesulfinyl imine | Ag₂CO₃ | Densely substituted pyrrolidine | High | - |

This table presents examples of azomethine ylide cycloadditions for the synthesis of diverse and complex pyrrolidine-containing structures. acs.orgnih.govnih.gov

Nitrone and Azide Cycloadditions for Pyrrolidine Precursors

The 1,3-dipolar cycloaddition is a classical and powerful method for synthesizing five-membered heterocycles, including the pyrrolidine ring. nih.gov This reaction involves a 1,3-dipole, such as a nitrone or an azide, reacting with a dipolarophile, typically an alkene, to form a heterocyclic ring. nih.govwikipedia.org

In the context of pyrrolidine synthesis, the nitrone-olefin cycloaddition is particularly relevant. wikipedia.org This concerted, pericyclic process generates an isoxazolidine (B1194047) intermediate through the formation of a new carbon-carbon and a new carbon-oxygen bond. wikipedia.org Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring yields a 1,3-aminoalcohol, a versatile precursor that can be further manipulated to form the desired pyrrolidine derivative. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) interactions between the nitrone and the alkene. wikipedia.org For instance, the reaction of a nitrone with an electron-poor alkene typically favors the formation of a 4-substituted isoxazolidine, whereas electron-rich alkenes tend to yield 5-substituted products. wikipedia.org To synthesize a precursor for a 2-arylpyrrolidine, one could employ an aryl-substituted alkene as the dipolarophile.

Azomethine ylides are another class of 1,3-dipoles extensively used in [3+2] cycloaddition reactions to directly afford the pyrrolidine skeleton. researchgate.net These ylides can be generated in situ from various precursors, including the reaction of secondary amino acids like proline with aldehydes. nih.gov

Table 1: Overview of [3+2] Cycloaddition for Pyrrolidine Precursors

| 1,3-Dipole | Dipolarophile | Initial Product | Key Features |

|---|---|---|---|

| Nitrone | Alkene | Isoxazolidine | Stereospecific reaction; regioselectivity depends on electronic properties of substituents. wikipedia.org |

| Azomethine Ylide | Alkene | Pyrrolidine | Direct formation of the pyrrolidine ring; can be generated via multiple methods. nih.govresearchgate.net |

Intramolecular Aminocyclization Pathways

Intramolecular aminocyclization represents a direct and efficient approach to constructing the pyrrolidine ring from an acyclic precursor containing both an amine and a reactive functional group. These methods are valued for their ability to form the heterocyclic ring with high stereoselectivity.

One effective strategy involves the bromination of an isolated double bond within an amino-alkene substrate, which is then followed by a spontaneous or induced aminocyclization. nih.govrsc.orgrsc.org This haloamidation protocol is highly stereoselective and provides a versatile route to pyrrolidine and piperidine (B6355638) ring systems. nih.govrsc.orgrsc.org The resulting product often contains a double bond formed concomitantly upon cyclization, which can be used for further chemical modifications. rsc.org

More recent advances include transition-metal-catalyzed C-H amination reactions. For example, a copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds allows for the synthesis of pyrrolidines under mild conditions. organic-chemistry.org This method exhibits excellent regio- and chemoselectivity, tolerating a wide variety of functional groups. organic-chemistry.org Similarly, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds can produce N-unprotected pyrrolidines with high regio- and diastereoselectivity at room temperature. organic-chemistry.org

Table 2: Selected Intramolecular Aminocyclization Methods

| Method | Catalyst/Reagent | Substrate Type | Key Advantage |

|---|---|---|---|

| Haloamidation | Bromine | Amino-alkene | High stereoselectivity, concomitant double bond formation. rsc.org |

| C-H Amination | Copper Catalyst | Amine with unactivated C-H bonds | Mild conditions, high regioselectivity. organic-chemistry.org |

Ring Contraction Strategies for Pyrrolidine Derivatization (e.g., from Pyridines)

Skeletal editing of readily available cyclic compounds offers an innovative pathway to more complex or synthetically challenging structures. The ring contraction of pyridines, which are abundant and inexpensive chemical feedstocks, into pyrrolidine derivatives is a promising strategy in medicinal chemistry and drug discovery. researchgate.netosaka-u.ac.jpbohrium.com

A recently developed method involves a photo-promoted ring contraction of pyridines using a silylborane. osaka-u.ac.jpwilddata.cnnih.gov This reaction proceeds under UV light irradiation and transforms the six-membered pyridine (B92270) ring into a pyrrolidine derivative that incorporates a 2-azabicyclo[3.1.0]hex-3-ene skeleton. researchgate.netosaka-u.ac.jp This product serves as a versatile synthon for creating a variety of functionalized pyrrolidines. researchgate.netosaka-u.ac.jp The reaction demonstrates a broad substrate scope and is compatible with numerous functional groups, highlighting its synthetic utility. osaka-u.ac.jpbohrium.com The mechanism is proposed to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. researchgate.netosaka-u.ac.jp

Reductive Cyclization and Hydroamination/Reduction Routes

Reductive cyclization and hydroamination reactions provide another set of powerful tools for pyrrolidine synthesis. These methods typically involve the formation of an imine or enamine intermediate followed by reduction and cyclization.

A one-pot cascade methodology combining organocatalysis and gold catalysis has been developed for the enantioselective synthesis of trisubstituted pyrrolidines. nih.gov The process begins with an asymmetric nitro-Mannich reaction, followed by a gold-catalyzed allene (B1206475) hydroamination, affording the pyrrolidine products in good yields and with excellent enantioselectivities. nih.gov

Another approach is the transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes. organic-chemistry.org Using triethylsilane (Et₃SiH) and a catalytic amount of iodine (I₂), 2,4- and 2,5-disubstituted pyrrolidines can be synthesized with high diastereoselectivity at room temperature. organic-chemistry.org Furthermore, the reductive amination and cyclization of precursors like levulinic acid can be selectively controlled to produce either pyrrolidones or pyrrolidines by simply switching the catalyst. For example, using AlCl₃ yields the pyrrolidone, while RuCl₃ selectively affords the pyrrolidine under mild conditions. rsc.org

Strategic Functionalization of Preformed Pyrrolidine Rings

Once the pyrrolidine core is formed, strategic functionalization allows for the introduction of desired substituents with high precision.

Regioselective Functionalization Techniques on Pyrrolidine Scaffolds

Regioselective functionalization is crucial for elaborating the pyrrolidine scaffold into complex target molecules. A variety of methods have been developed to target specific positions on the ring.

A one-pot photoenzymatic workflow enables the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines starting from unfunctionalized pyrrolidine. nih.gov This process integrates a regioselective photooxyfunctionalization using decatungstate photocatalysis to generate N-Boc-3-pyrrolidinone, which is then converted into the final chiral products via stereoselective biocatalytic transamination or reduction. nih.gov

For aryl-pyrrolidine systems, directed C-H functionalization can be employed. A copper-mediated ortho-selective C–H amination has been reported for carboxamide derivatives. acs.orgacs.org This type of strategy could be adapted to functionalize the phenyl ring of an N-arylpyrrolidine or a 2-arylpyrrolidine where a directing group is suitably positioned. Such methods allow for the introduction of nitrogen-containing substituents at the position ortho to the directing group with high regioselectivity. acs.orgacs.org

Integration of Bromo- and Methyl-Substituted Phenyl Moieties into Pyrrolidine Structures

The final key step in synthesizing 2-(4-Bromo-2-methylphenyl)pyrrolidine involves the formation of the carbon-carbon bond between the C2 position of the pyrrolidine ring and the C1 position of the 4-bromo-2-methylphenyl group. This can be achieved either by starting with a precursor already containing this aryl group or by attaching the aryl group to a pyrrolidine ring.

One common synthetic route to analogous 2-aryl-ketones involves the reaction of an α-bromoketone with pyrrolidine. nih.gov For the target compound, this would involve a precursor such as 2-bromo-1-(4-bromo-2-methylphenyl)ethanone, which could then be cyclized with a suitable amine-containing nucleophile to form the pyrrolidine ring.

Alternatively, modern cross-coupling reactions provide a powerful means to form the critical C-C bond. A pre-functionalized pyrrolidine derivative, for example, a 2-halopyrrolidine or a pyrrolidine-2-boronic ester, could undergo a Suzuki or Stille coupling with a corresponding 4-bromo-2-methylphenyl boronic acid or organostannane derivative. This approach offers significant flexibility in the synthesis of a wide range of 2-arylpyrrolidine analogs.

Synthetic Control over ortho- and para-Substitution Patterns on the Phenyl Ring

The specific arrangement of substituents on the phenyl ring of this compound, with a bromine atom at the para-position and a methyl group at the ortho-position relative to the point of attachment to the pyrrolidine ring, necessitates a regioselective synthetic strategy. This control is typically achieved through electrophilic aromatic substitution reactions on a suitable benzene (B151609) derivative, where the directing effects of existing substituents guide the position of incoming groups.

A plausible synthetic pathway for the 4-bromo-2-methylphenyl precursor begins with toluene. The methyl group is an ortho, para-director, activating these positions for electrophilic substitution. Bromination of toluene under appropriate conditions, for instance using bromine in the presence of a Lewis acid catalyst like FeBr₃, would yield a mixture of o-bromotoluene and p-bromotoluene.

| Reactant | Reagent | Product(s) | Directing Effect of -CH₃ |

| Toluene | Br₂ / FeBr₃ | o-bromotoluene, p-bromotoluene | ortho, para-director |

To achieve the desired 2,4-disubstitution pattern, a subsequent functionalization is required that allows for the introduction of a group that can later be used to couple with the pyrrolidine ring. For instance, if p-bromotoluene is isolated, a subsequent electrophilic substitution would be directed by both the methyl and bromo substituents. The methyl group is an activating ortho, para-director, while the bromine is a deactivating ortho, para-director. The position ortho to the methyl group (and meta to the bromine) would be favored for the introduction of a second substituent.

Alternatively, directed ortho-lithiation can be a powerful tool for achieving specific substitution patterns. This technique involves the use of a directing metalating group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. While not directly applicable to a simple methyl or bromo group, a precursor with a suitable DMG could be employed to install substituents with high regioselectivity.

A more direct approach to a suitable precursor for coupling could involve the synthesis of a dihalogenated toluene derivative. For example, the synthesis of 1-bromo-4-iodo-2-methylbenzene would provide a precursor with two distinct halogen atoms. The greater reactivity of the iodine atom in palladium-catalyzed cross-coupling reactions would allow for selective reaction at that position, leaving the bromine atom intact on the final product.

Palladium-Catalyzed C-C and C-N Bond Formations for Aryl Attachment

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a robust means of forming the C-C or C-N bond between the pre-functionalized phenyl ring and the pyrrolidine core.

One of the most effective methods for the synthesis of 2-arylpyrrolidines is the palladium-catalyzed α-arylation of N-protected pyrrolidine. organic-chemistry.orgnih.gov A common protocol involves the use of N-Boc-pyrrolidine as the starting material. The reaction proceeds through a sequence of steps:

Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine (B7772259) to induce enantioselectivity. This generates a lithiated intermediate. nih.gov

Transmetalation: The resulting organolithium species is then transmetalated with a zinc salt, typically zinc chloride (ZnCl₂), to form a more stable and less reactive organozinc reagent. scilit.com

Negishi Coupling: The organozinc intermediate undergoes a palladium-catalyzed Negishi cross-coupling reaction with an aryl halide, such as the previously discussed 1-bromo-4-iodo-2-methylbenzene. The palladium catalyst, often a combination of a palladium(II) salt like Pd(OAc)₂ and a bulky phosphine ligand, facilitates the formation of the C-C bond between the pyrrolidine and the aryl group. organic-chemistry.orgnih.gov The higher reactivity of the C-I bond over the C-Br bond would ensure selective coupling at the desired position.

The general reaction scheme for this process is as follows:

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Deprotonation | N-Boc-pyrrolidine | s-BuLi, (-)-sparteine | 2-Lithio-N-Boc-pyrrolidine |

| 2. Transmetalation | 2-Lithio-N-Boc-pyrrolidine | ZnCl₂ | 2-(Chlorozincio)-N-Boc-pyrrolidine |

| 3. Negishi Coupling | 2-(Chlorozincio)-N-Boc-pyrrolidine, 1-iodo-4-bromo-2-methylbenzene | Pd(OAc)₂, phosphine ligand | N-Boc-2-(4-bromo-2-methylphenyl)pyrrolidine |

Following the successful coupling, the Boc protecting group can be removed under acidic conditions to yield the final product, this compound.

Another relevant palladium-catalyzed method is carboamination, which can form both a C-C and a C-N bond in a single cascade. While often applied to the synthesis of N-aryl-2-allyl or -2-benzyl pyrrolidines, the underlying principles of palladium-catalyzed intramolecular cyclization and intermolecular coupling are pertinent to the construction of the arylpyrrolidine scaffold.

Elucidation of Reaction Mechanisms and Kinetics in Pyrrolidine Synthesis

Mechanistic Investigations of Pyrrolidine (B122466) Ring-Forming Reactions

Quantum Chemical and Computational Studies of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of complex organic reactions, including pyrrolidine synthesis. nih.gov These computational studies allow for the in-silico exploration of proposed reaction mechanisms, providing detailed information on the structures and energies of reactants, intermediates, transition states, and products.

For instance, in the copper-catalyzed intramolecular C-H amination, a plausible route to 2-arylpyrrolidines, DFT calculations have been used to compare different potential pathways. acs.org Studies on analogous systems reveal that the mechanism can involve various oxidation states of copper [Cu(I), Cu(II), and Cu(III)], and computations help to determine the most energetically favorable cycle. nih.gov Calculations can elucidate the free energy profiles for key steps such as N-X (where X is a halogen or other group) bond cleavage, C-H bond activation, and the final reductive elimination to form the C-N bond. acs.org

Computational models can also predict the influence of substituents on the reaction pathway. For a molecule like 2-(4-Bromo-2-methylphenyl)pyrrolidine, DFT studies on similar substituted aromatics can predict how the electronic properties of the bromo (electron-withdrawing) and methyl (electron-donating) groups might affect the stability of intermediates or the energy barriers of transition states. mdpi.comnih.gov For example, in related reactions, electron-withdrawing groups on the aryl ring have been shown to alter the energy of activation for nucleophilic attack or the stability of radical intermediates. nih.gov

Kinetic Analysis and Rate-Determining Steps in Key Cyclization Processes

Experimental kinetic studies are crucial for validating mechanisms proposed by computational models and for identifying the rate-determining step (RDS) of a reaction. In the synthesis of pyrrolidines via intramolecular cyclization, kinetic analysis can involve monitoring the concentration of reactants and products over time under various conditions.

A powerful tool in these investigations is the kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution at a specific atomic position. In studies of copper-catalyzed C-H amination for pyrrolidine synthesis, a primary KIE value (kH/kD) significantly greater than 1 was observed when a benzylic C-H bond was replaced with a C-D bond. nih.govacs.org This finding provides strong evidence that the cleavage of this C-H bond is the rate-determining, or "turnover-limiting," step in the catalytic cycle. acs.org

| Experiment Type | kH/kD Value | Implication | Reference |

|---|---|---|---|

| Intermolecular Competition (Parallel Reactions) | 1.7 | C-H bond cleavage is involved in the rate-determining step. | nih.gov |

| Intramolecular Competition (Direct) | 3.3 | Confirms C-H bond cleavage is the primary rate-limiting event. | nih.govacs.org |

| Six-membered Ring Cyclization (Piperidine formation) | 4.2 | Similar mechanism and RDS for related cyclizations. | nih.gov |

Detailed Mechanistic Pathways of C-N Bond Formation

The crucial step in many pyrrolidine syntheses is the formation of the carbon-nitrogen bond that closes the five-membered ring. The mechanism of this step is highly dependent on the chosen synthetic methodology, ranging from nucleophilic attack to metal-mediated reductive elimination or radical processes.

In palladium-catalyzed carboamination reactions, which can form 2-substituted N-aryl pyrrolidines, the proposed mechanism involves the oxidative addition of an aryl bromide to a Pd(0) complex, followed by alkene insertion (migratory insertion) and subsequent intramolecular C-N bond-forming reductive elimination. nih.gov Alternatively, in [3+2] cycloaddition reactions using a palladium-trimethylenemethane (TMM) complex, the C-N bond is formed when a nitrogen nucleophile (from an imine) attacks the π-allylpalladium species within a zwitterionic intermediate. nih.gov

For copper-catalyzed intramolecular aminations, the C-N bond formation is proposed to occur from a high-valent copper-nitrene or copper-amido intermediate. nih.gov Following C-H activation, the resulting alkyl-copper species can undergo reductive elimination to forge the C-N bond and regenerate the active catalyst. acs.org

Transition State Analysis and Energy Landscapes in Catalytic Processes

Computational chemistry provides a lens through which to view the fleeting transition states (TS) that control reaction rates and selectivity. Analysis of the geometry and energy of these transition states is fundamental to understanding the reaction mechanism. For the synthesis of this compound, the steric hindrance from the ortho-methyl group and the electronic influence of the para-bromo group would play a significant role in dictating the energy of the relevant transition states.

In DFT studies of copper-catalyzed C-H amination, the energy landscapes for different pathways have been mapped. For example, comparing the use of N-fluoro versus N-chloro substrates reveals significantly different free energy profiles. The pathway for the N-fluoro system is often more favorable, proceeding through lower-energy transition states for the C-N bond formation step. acs.org The transition state for the key C-H activation/C-N formation step is often visualized as a concerted but asynchronous process where the C-H bond is partially broken and the C-N bond is partially formed, mediated by the copper center.

In diastereoselective [3+2] cycloaddition reactions, computational methods have been used to study the transition states leading to different stereoisomers. acs.org The calculations can reveal that the preferred transition state is stabilized by favorable non-covalent interactions or minimized steric repulsion, thus explaining the observed diastereoselectivity. acs.org

| Reaction Step | Catalytic System | Calculated Barrier (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | SNAr with Pyrrolidine (X=CN) | 19.0 | Initial barrier for forming the zwitterionic intermediate. | nih.gov |

| Nucleophilic Addition | SNAr with Pyrrolidine (X=H) | 24.1 | Demonstrates electronic effect on the addition barrier. | nih.gov |

| C-H Activation/C-N Formation | Copper-Catalyzed Amination | ~20-25 | Represents the rate-determining step of the catalytic cycle. | acs.org |

Role of Intermediates in Controlling Stereochemical Outcomes

The stereochemical configuration of the final pyrrolidine product is often determined by the geometry and stability of key intermediates in the reaction pathway. The predictable formation of specific stereoisomers relies on controlling the conformation of these intermediates.

In 1,3-dipolar cycloadditions of azomethine ylides, the relative stereochemistry of the newly formed chiral centers is dictated by the geometry of the dipole and the trajectory of its approach to the dipolarophile. rsc.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group on an imine precursor, can effectively shield one face of the intermediate, forcing the cycloaddition to occur from the less hindered side and resulting in high diastereoselectivity. acs.org Computational studies have confirmed that the observed (2S,3R,4S,5R) absolute configuration in certain pyrrolidines is induced by the (S)-configuration of the sulfinyl group in the intermediate. acs.org

Similarly, in palladium-catalyzed carboamination reactions, the diastereoselectivity is controlled during the intramolecular cyclization step. The reaction preferentially forms trans-2,3- and cis-2,5-disubstituted pyrrolidines, suggesting a highly organized transition state where steric interactions in the forming ring are minimized. nih.gov The stereochemical information from a chiral ligand on the metal can be relayed through the catalytic intermediate to control the absolute stereochemistry of the product. nih.gov

Influence of Substituent Effects on Reaction Selectivity and Kinetic Parameters

The substituents on the precursors for this compound—namely the ortho-methyl and para-bromo groups on the phenyl ring—are expected to exert significant electronic and steric effects on the reaction mechanism and kinetics.

Steric Effects: The ortho-methyl group introduces significant steric hindrance around the point of connection between the phenyl ring and the pyrrolidine ring. This steric bulk can influence selectivity by disfavoring certain reaction pathways or transition states. For example, it could direct the approach of a catalyst or reagent to the less hindered face of the molecule, thereby controlling stereoselectivity. In some catalytic systems, steric hindrance near the reaction center can also impact the rate of reaction, sometimes negatively by impeding catalyst binding or positively by promoting a desired reductive elimination step.

Kinetic studies of SNAr reactions with pyrrolidine on substituted thiophenes have quantitatively demonstrated the impact of substituents on reaction rates. nih.gov A linear correlation was established between the second-order rate constants and the Hammett constant (σP) of the substituent, providing a clear link between the electronic nature of the group and the reaction kinetics. nih.gov

| Substituent | Position | Electronic Effect | Observed Impact on Yield (Biocatalytic Model) | Plausible Rationale | Reference |

|---|---|---|---|---|---|

| -F | ortho | Withdrawing | High Yield (85%) | Increased electrophilicity; potential H-bond with enzyme. | acs.org |

| -F | meta | Withdrawing | Low Yield (10%) | Unfavorable interaction in the active site. | acs.org |

| -F | para | Withdrawing | High Yield (90%) | Increased electrophilicity; potential π-halogen interaction. | acs.org |

| -CN | para | Strongly Withdrawing | High Yield (90%) | Significantly increased electrophilicity of the carbonyl. | acs.org |

| -OCH3 | para | Donating | Moderate Yield (55%) | Decreased electrophilicity of the carbonyl. | acs.org |

Derivatization and Advanced Chemical Transformations of 2 4 Bromo 2 Methylphenyl Pyrrolidine

Directed Substitution Reactions on the Bromo-Substituted Phenyl Ring

The carbon-bromine bond on the phenyl ring is the primary site for reactions aimed at introducing new functional groups and extending the molecular framework.

Halogen-metal exchange reactions are a powerful strategy for converting the relatively unreactive aryl bromide into a highly reactive organometallic intermediate. This transformation is a gateway to a variety of subsequent functionalizations. By treating 2-(4-bromo-2-methylphenyl)pyrrolidine with organolithium reagents (like n-butyllithium or t-butyllithium) or through the formation of a Grignard reagent, the bromine atom can be replaced by lithium or magnesium, respectively.

These organometallic intermediates can then be reacted with a wide array of electrophiles to introduce different substituents. For instance, quenching the lithiated species with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding benzoic acid derivative. This method provides an effective route to highly functionalized aryl compounds under specific, often cryogenic, conditions to manage the reactivity of the organometallic species. nih.gov The use of isopropylmagnesium chloride (i-PrMgCl) is particularly advantageous for halogen-magnesium exchange as it can prevent the formation of benzyne (B1209423) intermediates and often proceeds with high regioselectivity. organic-chemistry.org

Table 1: Potential Functionalizations via Halogen-Metal Exchange

| Reagent Sequence | Electrophile | Resulting Functional Group |

|---|---|---|

| 1. n-BuLi 2. CO₂; H₃O⁺ | Carbon Dioxide | Carboxylic Acid (-COOH) |

| 1. Mg, THF 2. DMF; H₃O⁺ | Dimethylformamide | Aldehyde (-CHO) |

| 1. n-BuLi 2. I₂ | Iodine | Iodo (-I) |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. nih.govlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org In the case of this compound, the phenyl ring is substituted with an electron-donating methyl group and the pyrrolidinyl group, which is also activating. Therefore, the substrate is not activated for a classical SNAr reaction, and direct displacement of the bromide by a nucleophile under standard SNAr conditions is generally not feasible. youtube.comyoutube.com

Conversely, electrophilic aromatic substitution on the this compound ring would be directed by the existing substituents. Both the methyl and pyrrolidinyl groups are activating and ortho-, para-directing. However, the positions ortho and para to these groups are already occupied, making further electrophilic substitution challenging and likely to result in complex product mixtures without strong directing-group strategies.

Orthogonal Coupling Reactions for Enhanced Molecular Complexity

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent of this compound makes it an ideal substrate for these transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used due to its mild conditions and tolerance of various functional groups. nih.govwhiterose.ac.uk The this compound can be readily coupled with a diverse range of aryl, heteroaryl, or vinyl boronic acids or esters to form new C(sp²)-C(sp²) bonds. These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like sodium or potassium carbonate. mdpi.comresearchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper(I), allows for the introduction of alkynyl moieties onto the phenyl ring of the title compound, producing arylalkynes. organic-chemistry.org The reaction is valued for its reliability and ability to be performed under mild conditions. wikipedia.orgnih.gov

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This palladium-catalyzed process would enable the vinylation of this compound, providing access to stilbene-like derivatives and other vinyl-aromatic structures. mdpi.comnih.govresearchgate.net

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | Aryl or vinyl substitution |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl substitution |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | Vinyl substitution |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This powerful method allows for the conversion of this compound into various N-aryl or N-heteroaryl derivatives by reacting it with a wide range of primary or secondary amines. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base, such as sodium tert-butoxide. The development of advanced catalyst systems has expanded the scope of this reaction to include numerous amine coupling partners under mild conditions. nih.gov This transformation is a key strategy for synthesizing complex aniline (B41778) derivatives.

Transformations at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic secondary amine, providing another strategic site for derivatization. nih.gov This functionality can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce a variety of substituents, thereby modifying the compound's physical and chemical properties.

N-acylation can be achieved by reacting the pyrrolidine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). nih.gov Similarly, N-alkylation can be performed using alkyl halides. These transformations are fundamental in medicinal chemistry for modulating the basicity and lipophilicity of the pyrrolidine scaffold. nih.gov The high prevalence of N-substituted pyrrolidines in FDA-approved drugs underscores the importance of this functional handle. nih.gov

Table 3: Common Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Acylation | Acyl Chloride (RCOCl) | Amide (-C(O)R) |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine (-R) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-SO₂R) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl/N-Substituted Alkyl |

N-Alkylation and N-Acylation Methodologies

The nucleophilic nature of the secondary amine in the pyrrolidine ring allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental in synthetic organic chemistry for the introduction of a wide array of functional groups.

N-Alkylation

N-alkylation of secondary amines like this compound is commonly achieved through nucleophilic substitution reactions with alkyl halides. wikipedia.orgresearchgate.net The reaction typically proceeds under basic conditions to deprotonate the secondary amine, thereby enhancing its nucleophilicity. The choice of base, solvent, and temperature is crucial to optimize the reaction yield and minimize potential side reactions, such as overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.orgresearchgate.net

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases like diisopropylethylamine (Hünig's base). researchgate.net The reaction is often carried out in polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) which facilitate the Sₙ2 reaction pathway. researchgate.netyoutube.com The reactivity of the alkyl halide follows the order I > Br > Cl. google.com

A general method for the direct N-alkylation of secondary amines involves the use of an alkyl halide in acetonitrile in the presence of Hünig's base. researchgate.net This procedure is noted for its high functional group tolerance and operationally convenient conditions, avoiding the need for transition metal catalysts. researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Product | Yield (%) | Reference |

| Benzyl Bromide | DIPEA | MeCN | Room Temp. | 1-Benzyl-2-(4-bromo-2-methylphenyl)pyrrolidine | High | researchgate.net |

| Ethyl Bromoacetate | K₂CO₃ | DMF | Room Temp. | Ethyl 2-(2-(4-bromo-2-methylphenyl)pyrrolidin-1-yl)acetate | Good | wikipedia.org |

| 3-Chloropropylamine | NaHCO₃ | Acetonitrile | Reflux | 3-(2-(4-Bromo-2-methylphenyl)pyrrolidin-1-yl)propan-1-amine | Moderate | figshare.com |

This table presents representative N-alkylation reactions based on general methodologies for secondary amines, as specific examples for this compound are not detailed in the cited literature.

N-Acylation

N-acylation is another fundamental transformation for derivatizing this compound. This reaction typically involves the use of acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. semanticscholar.orgyoutube.com The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com

The reaction is generally rapid and proceeds under mild conditions, often at room temperature. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. semanticscholar.org The high reactivity of acyl chlorides makes them effective reagents for the acylation of a wide range of amines. For less reactive amines or acylating agents, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be employed to accelerate the reaction. reddit.com

| Acylating Agent | Base | Solvent | Temperature | Product | Yield (%) | Reference |

| Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | 1-(2-(4-Bromo-2-methylphenyl)pyrrolidin-1-yl)ethan-1-one | High | youtube.com |

| Benzoyl Chloride | Pyridine | THF | Room Temp. | (2-(4-Bromo-2-methylphenyl)pyrrolidin-1-yl)(phenyl)methanone | High | semanticscholar.org |

| Acetic Anhydride | DMAP (cat.) | DCM | Room Temp. | 1-(2-(4-Bromo-2-methylphenyl)pyrrolidin-1-yl)ethan-1-one | High | reddit.com |

This table illustrates common N-acylation reactions applicable to secondary amines. Specific experimental data for this compound is based on established chemical principles.

Synthesis of N-Heterocyclic Derivatives

The structure of this compound provides a scaffold for the synthesis of more complex, fused N-heterocyclic systems. mdpi.com These advanced transformations often involve an initial N-functionalization step, followed by an intramolecular cyclization reaction. mdpi.comnih.gov

One plausible strategy involves the N-alkylation of the pyrrolidine with a bifunctional electrophile, introducing a reactive group that can subsequently undergo cyclization onto the aromatic ring or another part of the introduced substituent. For instance, alkylation with a haloalkylamine could be followed by an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form a new heterocyclic ring. rsc.org

Another approach is the [3+2] cycloaddition reaction of azomethine ylides, which can be generated from the parent pyrrolidine. nih.gov This methodology allows for the construction of fused pyrrolidine ring systems. nih.govthieme.de

A hypothetical route to a fused heterocyclic system could involve the following steps:

N-Alkylation: Reaction of this compound with an appropriate halo-substituted precursor, for example, 2-chloro-N-phenylethylamine, under standard alkylation conditions.

Intramolecular Cyclization: The resulting N-substituted pyrrolidine could then undergo an intramolecular Buchwald-Hartwig amination or a similar palladium-catalyzed C-N bond-forming reaction. The bromine atom on the phenyl ring is well-suited for such cross-coupling reactions, leading to the formation of a fused diazepine (B8756704) or a similar seven-membered ring system.

| Reaction Type | Reagents and Conditions | Intermediate/Product | Reference |

| N-Alkylation | 2-Chloro-N-phenylethylamine, Na₂CO₃, MeCN, Reflux | N-(2-aminoethyl)-2-(4-bromo-2-methylphenyl)pyrrolidine | researchgate.net |

| Intramolecular Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP, NaOtBu, Toluene (B28343), Heat | Fused pyrrolo[1,2-a] nih.govacs.orgbenzodiazepine derivative | rsc.org |

This table outlines a prospective synthetic route to N-heterocyclic derivatives based on established methodologies for intramolecular cyclizations.

The synthesis of spiro-fused heterocycles is another area of interest. nih.gov Methodologies involving Knoevenagel condensation followed by 1,3-dipolar cycloaddition have been employed for the synthesis of dihydrouracils spiro-fused to pyrrolidines, starting from β-aryl pyrrolidines. nih.gov While not a direct derivatization of the target compound, this illustrates a strategy for creating complex heterocyclic systems based on a pyrrolidine core.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Separation and Purity Profiling

Chromatography is fundamental to assessing the purity of 2-(4-Bromo-2-methylphenyl)pyrrolidine and for separating its enantiomers. The choice of technique depends on the specific analytical goal, whether it is for quantitative purity analysis or for obtaining pure material for further studies.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical and enantiomeric purity of this compound. For chemical purity, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of the target compound from synthesis-related impurities.

Given the chiral nature of this compound, chiral HPLC is crucial for separating its (R)- and (S)-enantiomers and determining the enantiomeric excess (e.e.) of a sample. acs.org This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this type of separation. researchgate.net The enantiomeric excess is a critical parameter for stereoselective synthesis and is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Hypothetical R_t ((S)-enantiomer) | 8.5 min |

| Hypothetical R_t ((R)-enantiomer) | 10.2 min |

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. nih.gov Due to the relatively low volatility of this compound, direct analysis by GC is challenging. However, its analysis can be achieved through chemical derivatization to create a more volatile analogue. researchgate.net For instance, the secondary amine of the pyrrolidine (B122466) ring can be acylated or silylated. This process modifies the analyte to increase its volatility, making it amenable to GC separation and detection, which is particularly useful for detecting trace-level volatile impurities that may not be visible by HPLC. mdpi.com

For the purification of larger quantities of this compound, preparative scale techniques are employed. Flash column chromatography, using silica (B1680970) gel as the stationary phase and a solvent system like hexane/ethyl acetate (B1210297) with a small amount of triethylamine (B128534) (to prevent peak tailing), is a standard method for removing impurities after synthesis.

Recrystallization is a powerful technique for purifying the final compound, especially for obtaining high-purity crystalline material suitable for X-ray analysis. researchgate.net This process involves dissolving the compound in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would confirm the presence of all protons and their connectivity through spin-spin coupling patterns. For example, the protons on the aromatic ring would appear as distinct doublets and doublets of doublets in the aromatic region (~7.0-7.5 ppm). The protons of the pyrrolidine ring would appear in the aliphatic region, with their specific chemical shifts and multiplicities providing information about their relative stereochemistry.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the total number of carbons and their chemical environment (aromatic, aliphatic, etc.). Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the connectivity between the phenyl and pyrrolidine rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (phenyl) | 7.0 - 7.5 | m (multiplet) |

| CH (pyrrolidine, C2) | ~4.0 - 4.5 | t (triplet) |

| CH₂ (pyrrolidine, C5) | ~3.0 - 3.5 | m (multiplet) |

| CH₂ (pyrrolidine, C3, C4) | ~1.8 - 2.5 | m (multiplet) |

| Ar-CH₃ | ~2.3 | s (singlet) |

| NH (pyrrolidine) | ~1.5 - 2.0 | br s (broad singlet) |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound with high precision. nih.gov For this compound (C₁₁H₁₄BrN), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. nih.gov

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (M⁺ and M+2⁺), a characteristic signature for a monobrominated compound.

The fragmentation pattern provides structural information. Electron impact (EI) ionization would cause the molecular ion to break apart into smaller, stable fragments. chemguide.co.uk Plausible fragmentation pathways include the loss of the bromine atom and cleavage of the pyrrolidine ring. The most stable fragment often corresponds to the base peak in the spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Comments |

|---|---|---|

| 254 / 256 | [C₁₁H₁₄BrN]⁺ | Molecular ion peak (M⁺, M+2⁺); characteristic 1:1 bromine isotope pattern. |

| 174 | [C₁₁H₁₄N]⁺ | Loss of Br radical. |

| 184 | [C₇H₆Br]⁺ | Benzylic cleavage, formation of bromotolyl cation. |

| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine ring. |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Characterization

While NMR and MS can define the connectivity of a molecule, they cannot typically determine its absolute configuration without a chiral reference. Single-crystal X-ray crystallography is the definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.goved.ac.uk

To perform this analysis, a high-quality single crystal of one of the pure enantiomers of this compound must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis provides precise bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, the use of anomalous dispersion allows for the determination of the absolute configuration (whether it is the R or S enantiomer). nih.gov This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct stereochemical assignment. researchgate.net This technique provides the ultimate proof of the molecule's solid-state conformation and absolute stereochemistry.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from ground-state geometries to spectroscopic features and reactivity indices. For 2-(4-bromo-2-methylphenyl)pyrrolidine, DFT calculations can provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would reveal the distribution of these frontier orbitals. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the pyrrolidine (B122466) nitrogen and the aromatic ring, while the LUMO would be distributed over areas that can accommodate electron density. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Illustrative FMO Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the EPS map indicate regions of varying electrostatic potential: red typically signifies electron-rich, negative potential areas (prone to electrophilic attack), while blue indicates electron-poor, positive potential regions (susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an EPS map would likely show a negative potential around the bromine atom and the pyrrolidine nitrogen due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the pyrrolidine ring and the methyl group would exhibit a positive potential. This information is crucial for predicting how the molecule will interact with other molecules, including potential binding partners in a biological system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions.

For this compound, MD simulations could be employed to explore its conformational landscape. The pyrrolidine ring can adopt various puckered conformations, and the orientation of the bromomethylphenyl group relative to the pyrrolidine ring can also vary. MD simulations would allow for the identification of the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, such as water, it is possible to study how intermolecular interactions with the solvent molecules influence its conformation and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles and Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds.

While a specific QSAR model for this compound would require a dataset of structurally similar compounds with measured biological activities, the principles of QSAR can be applied to guide the design of new derivatives with potentially enhanced activity. For instance, if this compound is a lead structure for a particular biological target, QSAR studies could explore how modifications to the aromatic ring or the pyrrolidine moiety affect its activity. Descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) would be calculated and correlated with activity. QSAR models have been successfully applied to various classes of compounds, including those containing brominated aromatic rings and pyrrolidine scaffolds.

Retrosynthetic Analysis Software and Algorithmic Approaches

Retrosynthetic analysis is a method for designing synthetic routes for organic molecules by working backward from the target molecule to simpler, commercially available starting materials. In recent years, software tools and algorithmic approaches have been developed to automate this process. These tools utilize databases of known chemical reactions and apply strategic bond disconnections to propose plausible synthetic pathways.

For this compound, retrosynthetic analysis software could suggest several potential synthetic routes. Common strategies for the synthesis of substituted pyrrolidines often involve the cyclization of acyclic precursors. Algorithmic approaches might identify key disconnections, for example, breaking the bond between the aromatic ring and the pyrrolidine, or a C-N bond within the pyrrolidine ring, leading to precursors that are more readily synthesized. The software can also take into account factors such as the availability and cost of starting materials and the predicted yield of each reaction step. Several platforms, such as those that are template-based or use machine learning models, are available to assist chemists in designing efficient syntheses for heterocyclic compounds.

Structure Activity Relationship Sar Studies for Biological Interactions in Vitro

Systematic Strategies for Molecular Modifications of the Pyrrolidine (B122466) Core and Phenyl Substituents

The 2-arylpyrrolidine scaffold, exemplified by 2-(4-Bromo-2-methylphenyl)pyrrolidine, offers multiple avenues for systematic molecular modification to explore and optimize biological activity. These strategies typically target the pyrrolidine core and the appended phenyl ring.

Modifications of the Pyrrolidine Core:

N-Substitution: The secondary amine of the pyrrolidine ring is a prime site for modification. The nitrogen atom's nucleophilicity allows for the introduction of a wide variety of substituents, including alkyl, acyl, and sulfonyl groups. This strategy is often employed to alter physicochemical properties such as basicity, lipophilicity, and membrane permeability, which can significantly impact biological activity. nih.gov For instance, functionalizing the pyrrolidine nitrogen with different aromatic rings has been used to develop inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov

C3, C4, and C5-Substitution: Introducing substituents at other positions on the pyrrolidine ring can explore new interaction points within a biological target and influence the ring's conformation. Adding groups to the C3 and C4 positions has been shown to affect the biological profiles of various pyrrolidine-based compounds, including anticonvulsants. nih.gov

Modifications of the Phenyl Substituents:

Varying Substituents: The bromo and methyl groups on the phenyl ring can be replaced with other functionalities to probe electronic and steric effects. For example, replacing the methyl group with other alkyl groups of varying sizes can determine the optimal steric bulk for a particular binding pocket. Similarly, the bromo group can be substituted with other halogens (F, Cl, I) to investigate the role of halogen bonding and electronegativity, or with hydrogen bond donors/acceptors to seek new interactions.

Positional Isomerism: The positions of the existing substituents can be altered. Moving the methyl group from the ortho- to the meta- or para-position, and likewise for the bromo group, can drastically alter the molecule's shape and electronic distribution, leading to different binding affinities and selectivities. nih.gov

These systematic modifications allow for a comprehensive exploration of the chemical space around the core scaffold, leading to the development of quantitative structure-activity relationships (QSAR). nih.gov

Influence of Stereochemistry on Molecular Recognition and Ligand Binding (in vitro)

Stereochemistry is a critical determinant of biological activity for chiral molecules like this compound. The carbon atom at the C2 position of the pyrrolidine ring, which is attached to the phenyl ring, is a stereocenter. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

Biological systems, such as enzyme active sites and receptors, are themselves chiral, being composed of L-amino acids. This inherent chirality leads to stereospecific molecular recognition, where one enantiomer of a ligand may bind with significantly higher affinity than the other. nih.gov The differential binding is due to the three-dimensional arrangement of atoms; only one enantiomer may be able to achieve the optimal multi-point interactions with the target protein required for strong binding.

For example, in a series of pyrrolidine-based agonists for the retinoic acid-related orphan receptor γ (RORγt), the specific cis-configuration was found to be crucial for activity. nih.gov Transposition of a key methyl group from the C3 to the C4 position resulted in a loss of potency, highlighting the exquisite sensitivity of the receptor to the ligand's stereochemistry. nih.gov Therefore, the separation and individual biological evaluation of the (R) and (S) enantiomers of this compound are essential to fully characterize its pharmacological profile and identify the eutomer (the more active enantiomer).

Positional Effects of Bromo and Methyl Groups on In Vitro Binding Affinities

The specific placement of the bromo and methyl groups on the phenyl ring at the para (4) and ortho (2) positions, respectively, has profound implications for the molecule's interaction with biological targets. These effects can be attributed to a combination of steric and electronic factors.

Ortho-Methyl Group: The methyl group at the C2 position introduces steric bulk adjacent to the point of connection with the pyrrolidine ring. This can have several consequences:

It can restrict the rotation around the bond connecting the phenyl and pyrrolidine rings, locking the molecule into a specific range of dihedral angles. This pre-organization can be entropically favorable for binding if the preferred conformation matches the geometry of the binding site.

It can provide favorable van der Waals interactions if it fits into a complementary hydrophobic pocket on the target protein.

Conversely, it could cause a steric clash with the protein surface, preventing optimal binding and reducing affinity.

Para-Bromo Group: The bromine atom at the C4 position contributes to the molecule's properties in distinct ways:

Lipophilicity: As a halogen, it increases the lipophilicity of the phenyl ring, which can enhance binding to hydrophobic pockets.